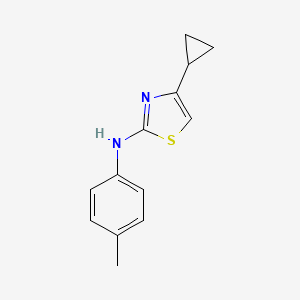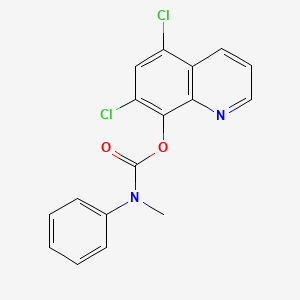
5,7-dichloro-8-quinolinyl methyl(phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
5,7-Dichloro-8-quinolinyl methyl(phenyl)carbamate has been a compound of interest in various synthetic and chemical transformation studies. For example, research has explored the reaction of phenyl N-(8-quinolinyl)carbamate with sodium borohydride to afford 1,2-dihydro-4H-imidazo-[5,4,1-ij]quinolin-2-one, highlighting the compound's potential for functionalization and transformation into diverse heterocyclic structures (Saari et al., 1982).
Antimalarial Activity
A series of derivatives related to 5,7-dichloro-8-quinolinyl methyl(phenyl)carbamate has been prepared and evaluated for antimalarial activity. These studies found that certain derivatives exhibit excellent activity against resistant strains of malaria parasites and have pharmacokinetic properties that may allow for prolonged protection against infection even after oral administration, indicating their significant potential in antimalarial drug development (Werbel et al., 1986).
Anticancer Potential
Quinoxaline derivatives, including those structurally related to 5,7-dichloro-8-quinolinyl methyl(phenyl)carbamate, have been investigated for their anticancer properties. Studies involving synthesis, crystal structure, and docking predictions have suggested potential anticancer activity against human proteins, with promising interactions at active site regions. This research provides a foundation for further exploration of these compounds as anticancer agents (Abad et al., 2021).
Cytotoxic and Molecular Docking Studies
Research on 6,7-dichloro-2-methyl-5,8-quinolinedione, a compound closely related to 5,7-dichloro-8-quinolinyl methyl(phenyl)carbamate, has revealed its potential as an anticancer active compound. Through various experimental and quantum chemical calculations, this compound has demonstrated higher cytotoxic activity against certain cancer cell lines, further supported by molecular docking studies to examine interactions with relevant enzymes (Kadela-Tomanek et al., 2018).
Control of Vibriosis in Aquaculture
Studies have indicated the usefulness of substituted quinolines, including 5,7-dichloro-8-quinolinyl methyl(phenyl)carbamate, for the control of vibriosis in turbot, a significant concern in aquaculture. These compounds have shown rapid inactivation of bacterial isolates and control of disease manifestation in fish, highlighting their potential application in aquaculture disease management (Austin et al., 1982).
Eigenschaften
IUPAC Name |
(5,7-dichloroquinolin-8-yl) N-methyl-N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-21(11-6-3-2-4-7-11)17(22)23-16-14(19)10-13(18)12-8-5-9-20-15(12)16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCTVODKYLZZRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloroquinolin-8-yl methyl(phenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

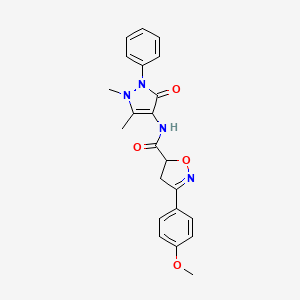
![2-hydroxy-N-[3-(4-morpholinyl)propyl]-2,2-diphenylacetamide](/img/structure/B5566740.png)
![8-[(3-fluorophenoxy)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566743.png)
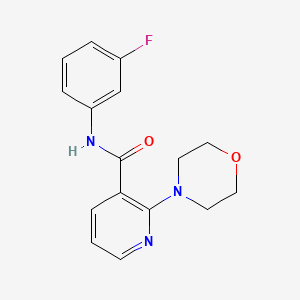
![4-benzyl-1-(2-{4-[(methylthio)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidin-2-one](/img/structure/B5566770.png)
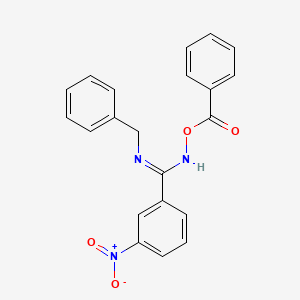
![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5566781.png)
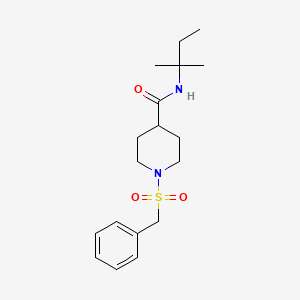
![N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide](/img/structure/B5566809.png)
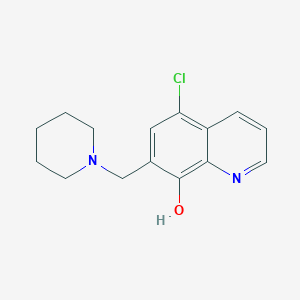
![(1R*,3S*)-7-[2-(3-fluoro-4-methylbenzyl)benzoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5566820.png)
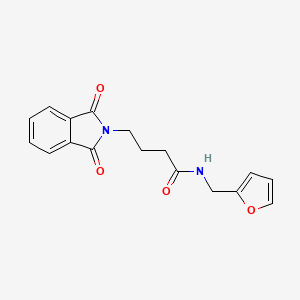
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5566831.png)
